molecular formula C15H20FN3O B2473199 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one CAS No. 2097865-98-8

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one

Cat. No.: B2473199
CAS No.: 2097865-98-8
M. Wt: 277.343
InChI Key: UGNJDQWFXFOFBD-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one (CAS 2097865-98-8) is a chemical compound with a molecular formula of C15H20FN3O and a molecular weight of 277.34 g/mol . This arylpiperazine derivative of pyrrolidin-2-one is of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have been investigated for their affinity at key neuroreceptors. Research on similar pyrrolidin-2-one arylpiperazine derivatives has demonstrated potent α1- and α2-adrenoceptor antagonistic properties, which have been linked to antiarrhythmic effects in preclinical models . Furthermore, such structural motifs are frequently explored in the development of ligands for the dopamine transporter (DAT) . Atypical DAT inhibitors are a major focus of preclinical research for psychostimulant use disorders, as they may block the effects of cocaine and related substances without exhibiting stimulant properties themselves . This makes this compound a valuable reagent for researchers studying receptor interactions, neuropharmacology, and the development of potential CNS-active therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-17-7-6-14(15(17)20)19-10-8-18(9-11-19)13-5-3-2-4-12(13)16/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJDQWFXFOFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection followed by selective intramolecular cyclization yields piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic synthesis routes involving cyclization and protection-deprotection steps, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, particularly selective for ENT2 over ENT1. This inhibition affects the transport of nucleosides across cell membranes, impacting various cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

L-750,667 (Azaindole Derivative)
  • Structure : Azaindole core with 4-(2-fluorophenyl)piperazine.
  • Key Data :
    • Dopamine D4 receptor antagonist with Ki = 0.51 nM and >2000-fold selectivity over D2/D3 receptors .
    • Functional EC50 of 80 nM in reversing dopamine-induced cAMP inhibition in HEK cells .
  • Comparison: The azaindole core of L-750,667 differs from the pyrrolidin-2-one in the target compound, suggesting divergent binding modes despite shared arylpiperazine motifs.
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-Fluorophenyl)(4-Fluorophenyl)Methyl]Piperazin-1-yl}Prop-2-en-1-one
  • Structure: Enone-linked piperazine with bis(fluorophenyl)methyl substitution.
  • Key Data: Crystallographic analysis reveals a chair conformation for the piperazine ring and E-configuration of the enone group . Stabilized by C–H⋯O and C–H⋯F hydrogen bonds in the crystal lattice .
  • Comparison: The enone moiety introduces planar rigidity absent in the target compound’s pyrrolidin-2-one.
Arylpiperazines with Thiophene or Pyridine Cores
  • Examples: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) . 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) .
  • However, the target’s lactam ring offers hydrogen-bonding capability via the carbonyl group, which may improve receptor affinity in polar binding pockets.

Pharmacological and Binding Profiles

Compound Core Structure Key Receptor Activity Selectivity (vs. D2/D3) Functional EC50/Ki
Target Compound Pyrrolidin-2-one Dopamine D4 (predicted antagonist) Not reported Pending experimental data
L-750,667 Azaindole D4 antagonist >2000-fold Ki = 0.51 nM; EC50 = 80 nM
(E)-Enone Derivative Enone Not reported (structural focus) N/A N/A
Thiophene-Piperazine Hybrid Thiophene Likely σ-1 or 5-HT receptor activity Not reported Not reported
  • Key Observations :
    • L-750,667’s exceptional D4 selectivity highlights the importance of the 2-fluorophenyl group in arylpiperazines for minimizing off-target effects .
    • The absence of functional data for the target compound underscores the need for binding assays to confirm its receptor profile.

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation: In (E)-enone derivatives, the piperazine adopts a chair conformation with pendant N–C bonds in equatorial positions . Similar behavior is expected in the target compound. Puckering analysis (per Cremer-Pople coordinates ) could quantify differences in ring distortion between the target’s pyrrolidin-2-one and other lactam/heterocyclic cores.
  • Hydrogen Bonding: The target’s lactam carbonyl may engage in hydrogen bonding (e.g., with serine or tyrosine residues in receptors), a feature absent in non-lactam analogs like L-750,667.

Biological Activity

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is a compound of interest due to its potential pharmacological applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C13_{13}H16_{16}FN3_{3}
  • Molecular Weight: 223.29 g/mol
  • CAS Number: 112822-55-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

1. Receptor Binding Affinity

Studies have shown that derivatives of piperazine exhibit significant binding affinity for various receptors, including:

  • Serotonin Receptors (5-HT): Modulates serotonin levels, affecting mood and anxiety.
  • Dopamine Receptors (D2): Influences reward pathways and motor control.

2. Inhibitory Activity

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For instance, a related study demonstrated that certain piperazine derivatives exhibited potent inhibition of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .

Biological Activity Data Table

Activity IC50 Value (µM) Reference
MAO-B Inhibition0.013
Serotonin Receptor BindingHigh Affinity
Dopamine Receptor BindingModerate Affinity

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, thereby offering protective benefits against neurodegeneration .

Case Study 2: Behavioral Studies

In behavioral assays involving animal models, compounds similar to this compound demonstrated anxiolytic and antidepressant-like effects. These studies highlighted the potential for developing new treatments for mood disorders based on this compound's activity profile .

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